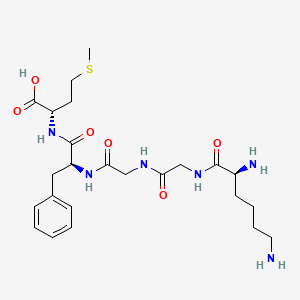![molecular formula C29H28N2OP2 B14240269 (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one CAS No. 444024-72-0](/img/structure/B14240269.png)
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diphenylphosphanyl groups attached to an imidazolidinone core, allows it to coordinate effectively with transition metals, enhancing their catalytic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core is synthesized through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Diphenylphosphanyl Groups: The diphenylphosphanyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazolidinone core with diphenylphosphine in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly when coordinated with transition metals.
Substitution: The diphenylphosphanyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced metal complexes.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which (4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one exerts its effects involves coordination with transition metals. The diphenylphosphanyl groups act as electron-donating ligands, stabilizing the metal center and enhancing its catalytic activity. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.
Uniqueness
(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one is unique due to its imidazolidinone core, which provides additional steric and electronic properties compared to other chiral phosphine ligands. This uniqueness allows for enhanced selectivity and efficiency in catalytic processes.
Propriétés
Numéro CAS |
444024-72-0 |
|---|---|
Formule moléculaire |
C29H28N2OP2 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
(4S,5S)-4,5-bis(diphenylphosphanylmethyl)imidazolidin-2-one |
InChI |
InChI=1S/C29H28N2OP2/c32-29-30-27(21-33(23-13-5-1-6-14-23)24-15-7-2-8-16-24)28(31-29)22-34(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2,(H2,30,31,32)/t27-,28-/m1/s1 |
Clé InChI |
LMEGDCNVBZLBPJ-VSGBNLITSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(C[C@@H]2[C@H](NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)P(CC2C(NC(=O)N2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


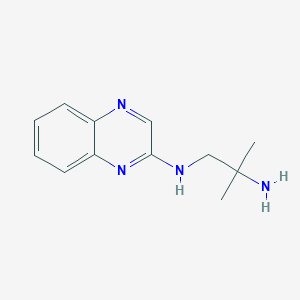

![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
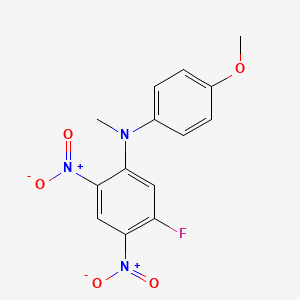
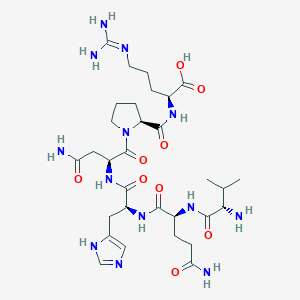
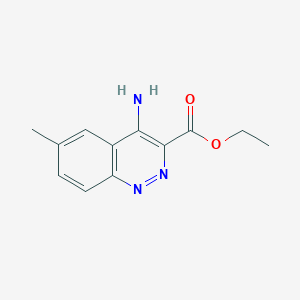


![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

